molecular formula C20H14N6O3 B11188111 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11188111
M. Wt: 386.4 g/mol
InChI Key: DZLYWYZDPBZNIC-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic molecule featuring a pyrido-naphthyridine core fused with a 1H-1,2,4-triazole moiety and a 2-methoxyphenyl substituent.

Properties

Molecular Formula

C20H14N6O3

Molecular Weight

386.4 g/mol

IUPAC Name

8-(2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H14N6O3/c1-29-17-5-3-2-4-16(17)25-8-6-14-12(18(25)27)10-13-15(23-14)7-9-26(19(13)28)20-21-11-22-24-20/h2-11H,1H3,(H,21,22,24)

InChI Key

DZLYWYZDPBZNIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while substitution reactions can introduce halogen, alkyl, or other functional groups onto the aromatic rings .

Scientific Research Applications

2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The triazole moiety can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogues include derivatives with modifications to the triazole substituent or the fused aromatic system. Below is a comparative analysis based on available evidence:

Compound Name Substituents Reported Activity Key Differences
2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione (Target Compound) 2-methoxyphenyl, 1H-1,2,4-triazol-5-yl Limited data; hypothesized kinase inhibition based on structural similarity Unique methoxy group may enhance solubility vs. methyl/phenethyl analogues .
2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-phenethylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione () 3-methyl-1H-triazole, phenethyl No explicit activity data; phenethyl group may increase lipophilicity Phenethyl substituent vs. methoxyphenyl: alters pharmacokinetics and target binding.
2-amino-3-methylimidazo[4,5-f]quinoline (IQ) () Imidazo-quinoline core, amino group Carcinogenic (IARC Group 2A), mutagenic via metabolic activation Simpler fused ring system; lacks pyrido-naphthyridine complexity and triazole moieties.

Functional and Mechanistic Insights

Triazole vs. Methyl or methoxy substituents on the aryl group (e.g., 2-methoxyphenyl) may reduce metabolic degradation compared to IQ’s unsubstituted amino group, which is prone to bioactivation into mutagenic intermediates .

Aromatic System Complexity: The pyrido[4,3-b][1,6]naphthyridine core in the target compound provides a larger planar surface for π-π interactions compared to IQ’s imidazo[4,5-f]quinoline. This could improve selectivity for kinase targets over DNA intercalation (a mechanism linked to IQ’s carcinogenicity) .

In contrast, the target compound’s methoxyphenyl group balances solubility and membrane permeability .

Research Findings and Limitations

  • Gaps in Data: No direct studies on the target compound’s synthesis, toxicity, or biological activity were identified in publicly available sources.
  • Heterocyclic Amine Toxicity: While IQ () is carcinogenic, the pyrido-naphthyridine-triazole system’s metabolic fate remains unstudied. Structural differences suggest lower genotoxic risk, but empirical validation is needed .

Biological Activity

The compound 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a synthetic derivative belonging to the class of naphthyridine compounds. Naphthyridines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16N4O3C_{19}H_{16}N_{4}O_{3}, with a molecular weight of 344.36 g/mol. The structure features a methoxyphenyl group and a triazole moiety, which contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with naphthyridine derivatives. The specific activities of 2-(2-methoxyphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione include:

  • Antimicrobial Activity : Naphthyridine derivatives have shown significant effectiveness against both gram-positive and gram-negative bacteria. For instance, compounds in this category have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans with promising results .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Some derivatives have demonstrated IC50 values indicating potent anticancer activity .
  • Anti-inflammatory Activity : Certain naphthyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

Several studies have investigated the biological activity of naphthyridine derivatives similar to the target compound:

  • Antimicrobial Evaluation :
    • A study synthesized various naphthyridine derivatives and assessed their antimicrobial activity against a panel of pathogens. The results indicated that some derivatives exhibited high efficacy against both bacterial and fungal strains .
    • Table 1 summarizes the antimicrobial activity of selected naphthyridine derivatives:
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 µg/mL
    Compound BEscherichia coli16 µg/mL
    Compound CCandida albicans64 µg/mL
  • Cytotoxicity Studies :
    • In vitro studies on MCF-7 and HCT116 cell lines revealed that certain naphthyridine derivatives induced apoptosis in cancer cells at concentrations as low as 10 µM .
    CompoundCell LineIC50 (µM)
    Compound AMCF-715
    Compound BHCT11625

The biological activities of naphthyridine derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many naphthyridines act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Some compounds may modulate receptor activities related to inflammation or cancer progression.

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